![molecular formula C8H16N2O2S B061578 tert-Butyl (ethylcarbamothioyl)carbamate CAS No. 180150-75-8](/img/structure/B61578.png)
tert-Butyl (ethylcarbamothioyl)carbamate
Overview
Description
Tert-Butyl (ethylcarbamothioyl)carbamate, also known as Boc-Cys(StBu)-OH, is a chemical compound widely used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis, redox regulation, and detoxification. Boc-Cys(StBu)-OH is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.
Mechanism Of Action
Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH does not have a specific mechanism of action as it is a building block for the synthesis of peptides and proteins. However, peptides and proteins synthesized using tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH may have specific biological activities depending on their sequence and structure.
Biochemical And Physiological Effects
Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH does not have any biochemical or physiological effects as it is not a biologically active compound. However, peptides and proteins synthesized using tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH may have biochemical and physiological effects depending on their sequence and structure.
Advantages And Limitations For Lab Experiments
Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH has several advantages for lab experiments. It is a stable and readily available building block for the synthesis of peptides and proteins. It is also easy to handle and purify. However, tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH has some limitations. It is relatively expensive compared to other cysteine derivatives, and the synthesis process is time-consuming and requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH in scientific research. One direction is the synthesis of thioether-linked peptides with improved biological activity and stability. Another direction is the synthesis of peptides and proteins with specific post-translational modifications such as disulfide bonds and glycosylation. Additionally, tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH can be used in the synthesis of peptide-based drugs and vaccines with improved efficacy and safety profiles.
Scientific Research Applications
Tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides containing cysteine residues, which are known to be challenging due to their susceptibility to oxidation and racemization. tert-Butyl (ethylcarbamothioyl)carbamate(StBu)-OH is also used in the synthesis of thioether-linked peptides, which have been shown to have unique structural and biological properties.
properties
CAS RN |
180150-75-8 |
---|---|
Product Name |
tert-Butyl (ethylcarbamothioyl)carbamate |
Molecular Formula |
C8H16N2O2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
tert-butyl N-(ethylcarbamothioyl)carbamate |
InChI |
InChI=1S/C8H16N2O2S/c1-5-9-6(13)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11,13) |
InChI Key |
OJAGSBADNOYMMM-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCNC(=S)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, [(ethylamino)thioxomethyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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